molecular formula C20H21N3O3S2 B2845059 N-(2-ethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922047-37-8

N-(2-ethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2845059
CAS RN: 922047-37-8
M. Wt: 415.53
InChI Key: IMZULQPLHPTGGT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as EMATE, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EMATE is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-(2-ethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, has demonstrated these compounds' role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been investigated for their therapeutic potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their importance in cancer research (Shukla et al., 2012).

Antimicrobial Agents

Studies have also focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, indicating their use as antimicrobial agents. These compounds, including thiazole derivatives, have shown promising in vitro antibacterial and antifungal activities, suggesting their potential in developing new treatments for microbial infections (Darwish et al., 2014).

PI3K/mTOR Dual Inhibitors

Research into N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs as inhibitors of PI3Kα and mTOR in vitro and in vivo has been conducted to improve metabolic stability and efficacy against cancer cells. This highlights the role of such compounds in cancer therapy, particularly in targeting specific pathways for tumor growth inhibition (Stec et al., 2011).

Carbonic Anhydrase Inhibitors

Additionally, certain thiazolylsulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms, demonstrating low nanomolar inhibition values. These findings are significant in the context of treating various pathologies, including cancer, obesity, epilepsy, and glaucoma, by inhibiting carbonic anhydrases involved in these diseases (Carta et al., 2017).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-15-6-4-5-7-18(15)22-19(24)12-16-13-27-20(21-16)23-28(25,26)17-10-8-14(2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZULQPLHPTGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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